molecular formula C30H43N5O11S B1139305 Tigecycline mesylate

Tigecycline mesylate

Cat. No.: B1139305
M. Wt: 681.8 g/mol
InChI Key: QRMALYUMKBOEGR-KXLOKULZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GAR-936 mesylate, also known as tigecycline mesylate, is a broad-spectrum glycylcycline antibiotic. It is a derivative of minocycline and belongs to the tetracycline class of antibiotics. GAR-936 mesylate is known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GAR-936 mesylate involves multiple steps, starting from minocyclineThe reaction conditions typically involve the use of tert-butylamine and other reagents under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of GAR-936 mesylate follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures. The final product is often crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

GAR-936 mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of GAR-936 mesylate, each with potentially different biological activities .

Scientific Research Applications

GAR-936 mesylate has a wide range of scientific research applications:

Mechanism of Action

GAR-936 mesylate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GAR-936 mesylate is unique due to its broad-spectrum activity and efficacy against antibiotic-resistant bacteria. Its structural modifications, particularly the addition of the glycylamido group, enhance its binding affinity to the bacterial ribosome and reduce susceptibility to common resistance mechanisms .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O8.CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H3,(H,2,3,4)/t12-,14-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMALYUMKBOEGR-KXLOKULZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tigecycline mesylate
Reactant of Route 2
Reactant of Route 2
Tigecycline mesylate
Reactant of Route 3
Tigecycline mesylate
Reactant of Route 4
Tigecycline mesylate
Reactant of Route 5
Reactant of Route 5
Tigecycline mesylate
Reactant of Route 6
Tigecycline mesylate

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